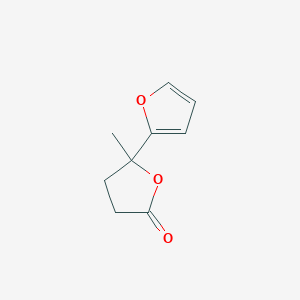

5-(Furan-2-yl)-5-methyloxolan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

185700-56-5 |

|---|---|

Molecular Formula |

C9H10O3 |

Molecular Weight |

166.17 g/mol |

IUPAC Name |

5-(furan-2-yl)-5-methyloxolan-2-one |

InChI |

InChI=1S/C9H10O3/c1-9(5-4-8(10)12-9)7-3-2-6-11-7/h2-3,6H,4-5H2,1H3 |

InChI Key |

LKMGCPRMPZCXOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)O1)C2=CC=CO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Furan 2 Yl 5 Methyloxolan 2 One

Retrosynthetic Disconnection Strategies for the Oxolan-2-one Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 5-(furan-2-yl)-5-methyloxolan-2-one, the primary disconnection of the lactone ring reveals a γ-hydroxy acid or a corresponding ester as the immediate precursor. This disconnection is a standard approach for the synthesis of γ-butyrolactones. researchgate.net

Further disconnection of the γ-hydroxy acid precursor at the C4-C5 bond points towards a furan-containing ketone and an acetate (B1210297) enolate or a related two-carbon nucleophile. This strategy hinges on the effective formation of the carbon-carbon bond, which creates the backbone of the final molecule. An alternative disconnection can be envisioned between the furan (B31954) ring and the C5 carbon, suggesting a coupling reaction between a suitable furan precursor and a lactone-containing electrophile. However, the former strategy is generally more convergent and allows for greater control over the stereochemistry at the C5 position.

A visual representation of a primary retrosynthetic approach is shown below:

Figure 1: Retrosynthetic analysis of this compound

(This is a conceptual representation and not a real image from the search results)

(This is a conceptual representation and not a real image from the search results)

Precursor Synthesis and Stereocontrol in the Construction of "this compound"

The successful synthesis of the target molecule relies heavily on the efficient preparation of key precursors and the ability to control the stereochemistry of the chiral center at the C5 position.

Synthesis of Key Furan-2-yl Precursors

The furan-2-yl moiety is a common structural motif, and numerous methods exist for the synthesis of 2-substituted furans. pnas.orgorganic-chemistry.org These methods often start from simple, readily available materials. For the synthesis of precursors to this compound, the preparation of 2-acetylfuran (B1664036) or related furan-2-yl ketones is a key step.

One common approach involves the Friedel-Crafts acylation of furan with acetic anhydride (B1165640) or acetyl chloride, typically using a Lewis acid catalyst. However, furan is sensitive to strong acids, which can lead to polymerization. Milder conditions are therefore preferred.

Another versatile method is the Paal-Knorr furan synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. nih.gov While not a direct route to 2-acetylfuran, this method is invaluable for constructing highly substituted furan rings.

More modern approaches include metal-catalyzed cross-coupling reactions, which allow for the direct introduction of an acetyl group or a precursor onto the furan ring. researchgate.net Additionally, the reaction of furfural (B47365) with organometallic reagents can provide access to furan-2-yl alcohols, which can then be oxidized to the corresponding ketones. rsc.org

Here is a table summarizing some common methods for the synthesis of 2-substituted furan precursors:

| Method | Starting Materials | Reagents and Conditions | Product Type |

| Friedel-Crafts Acylation | Furan, Acetic Anhydride | Lewis Acid (e.g., BF3·OEt2) | 2-Acetylfuran |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Acid or Base Catalyst | Substituted Furan |

| Metal-Catalyzed Coupling | 2-Bromofuran, Acetylating Agent | Palladium or Copper Catalyst | 2-Acetylfuran |

| Grignard Reaction | Furfural, Methylmagnesium Bromide | Ether, then aqueous workup | 1-(Furan-2-yl)ethanol |

| Oxidation of Alcohols | 1-(Furan-2-yl)ethanol | Oxidizing Agent (e.g., PCC, DMP) | 2-Acetylfuran |

Enantioselective and Diastereoselective Approaches to Chiral Centers

The C5 position of this compound is a chiral center. The development of enantioselective and diastereoselective methods to control the stereochemistry at this position is a key aspect of modern organic synthesis. nih.gov

One strategy involves the asymmetric reduction of a precursor ketone, such as 2-acetylfuran, to the corresponding chiral alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral alcohol can then be elaborated to the final lactone.

Alternatively, an enantioselective addition of a methyl group to a furan-2-yl glyoxylic acid derivative can establish the chiral center. The use of chiral auxiliaries or catalysts can direct the stereochemical outcome of this reaction.

Diastereoselective approaches often involve the use of a chiral substrate or reagent to influence the stereochemistry of a newly formed chiral center. For example, if a chiral precursor is used, the diastereoselectivity of the subsequent reactions can be controlled. The stereoselective synthesis of γ-lactones has been extensively studied, with methods including intramolecular Michael additions and aldol (B89426) reactions. acs.orgacs.org

Lactonization Reactions and Ring-Closing Methodologies for Oxolan-2-one Formation

The final and crucial step in the synthesis is the formation of the oxolan-2-one ring, a process known as lactonization. This typically involves the intramolecular cyclization of a γ-hydroxy acid or its corresponding ester.

Catalytic Lactonization Strategies

Catalytic methods for lactonization are highly desirable as they can proceed under mild conditions and with high efficiency. A variety of catalysts have been developed for this purpose.

Acid catalysts are commonly used to promote the lactonization of γ-hydroxy acids. rsc.org Strong acids can be effective, but milder acidic conditions are often preferred to avoid side reactions, especially with sensitive functional groups like the furan ring.

Metal catalysts, particularly those based on palladium, have been shown to be effective for the lactonization of homoallylic alcohols and related substrates. organic-chemistry.org Palladium-catalyzed carbonylation of hydroxyl-substituted 3-iodofurans has also been reported as a method to generate lactone-containing furans. acs.orgnih.govacs.orgdocumentsdelivered.com Manganese complexes have been used for the directed lactonization of unactivated C-H bonds, offering a novel approach to γ-lactone synthesis. acs.org

Below is a table summarizing some catalytic lactonization strategies:

| Catalyst Type | Substrate | Key Features |

| Acid Catalysis | γ-Hydroxy Acid | Simple, effective, but can be harsh. |

| Palladium Catalysis | Homoallylic Alcohols, Hydroxy-iodofurans | Mild conditions, good functional group tolerance. |

| Manganese Catalysis | Carboxylic Acids with γ-C-H bonds | Site-selective oxidation and lactonization. |

Organocatalytic and Metal-Free Approaches

In recent years, there has been a growing interest in the development of organocatalytic and metal-free methods for organic synthesis, driven by the desire for more sustainable and environmentally friendly processes. nih.govnih.govmdpi.comrsc.org

Organocatalysts, which are small organic molecules, can be used to promote lactonization reactions. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the formation of esters and could potentially be applied to intramolecular lactonization. organic-chemistry.orgnih.gov Brønsted bases have also been used to activate substrates for cycloaddition reactions leading to γ-butyrolactone motifs. acs.org

Metal-free approaches often rely on the use of specific reagents to effect the desired transformation. For instance, the oxidation of certain furan derivatives can lead to the formation of lactone structures. researchgate.net Furthermore, electrochemical methods are emerging as a powerful tool for the synthesis of γ-butyrolactones from furan-based starting materials in a metal-free manner. nih.gov

Convergent and Divergent Synthetic Routes to "this compound"

The strategic construction of the this compound framework can be approached through both convergent and divergent synthetic plans. These strategies offer flexibility in assembling the key structural motifs of the target molecule.

A plausible convergent synthesis would involve the preparation of key fragments that are later combined to form the final product. One such approach could commence with the synthesis of a suitable furan-containing ketoacid. For instance, a Friedel-Crafts acylation of furan with a dicarboxylic acid anhydride, such as succinic anhydride, in the presence of a Lewis acid catalyst could yield 4-(furan-2-yl)-4-oxobutanoic acid. Subsequent methylation of the tertiary carbon adjacent to the furan ring would be a critical step. This could potentially be achieved through the formation of an enolate followed by reaction with an electrophilic methyl source like methyl iodide. The resulting 4-(furan-2-yl)-4-methyl-4-oxobutanoic acid could then be selectively reduced at the ketone and cyclized to the desired lactone.

Alternatively, a divergent approach could start from a common precursor that is strategically modified to yield a variety of related structures, including the target compound. A potential starting material for such a strategy is furfural. Condensation of furfural with a methyl ketone, such as acetone, under alkaline conditions can yield a furfurylidene ketone. epa.gov Subsequent hydrolytic cleavage of the furan ring under acidic conditions can produce a 4,7-dioxocarboxylic acid. epa.gov While this specific sequence leads to a different substitution pattern, the principle of using furfural as a versatile starting material can be adapted. A more direct divergent route might involve the reaction of 2-acetylfuran with a suitable three-carbon building block that can be elaborated into the lactone ring.

A key challenge in any synthesis of this compound is the construction of the quaternary stereocenter at the 5-position. Asymmetric catalytic methods would be highly desirable to control the enantioselectivity of this center, should a chiral version of the molecule be required.

| Route | Key Starting Materials | Key Transformations | Potential Advantages |

| Convergent | Furan, Succinic Anhydride | Friedel-Crafts Acylation, Methylation, Reduction, Lactonization | Efficient assembly of complex structure from simpler fragments. |

| Divergent | Furfural, Acetone | Aldol Condensation, Michael Addition, Cyclization | Access to a variety of analogs from a common intermediate. |

Flow Chemistry and Continuous Synthesis Techniques in its Production

The application of flow chemistry and continuous manufacturing processes offers significant advantages for the synthesis of fine chemicals like this compound, including enhanced safety, improved reproducibility, and potential for scalability. While specific flow syntheses for this exact molecule are not extensively documented, established transformations in continuous reactors can be logically extended to its production.

Key reactions in the proposed synthetic routes, such as Friedel-Crafts acylations, hydrogenations, and lactonizations, are well-suited for translation to flow chemistry. For example, the acylation of furan can be performed in a packed-bed reactor containing a solid Lewis acid catalyst, minimizing the need for catalyst separation and recycling.

Hydrogenation reactions, often requiring high pressures of hydrogen gas, can be conducted more safely in a flow setup where the volume of the hazardous gas is minimized at any given time. The use of catalytic static mixers and microreactors can ensure efficient gas-liquid mixing and heat transfer, leading to higher reaction rates and selectivities.

A hypothetical continuous process for this compound could involve the following sequence:

Pumping a solution of furan and an acylating agent through a heated column packed with a solid acid catalyst.

The output from the first reactor could be mixed with a methylating agent and passed through a second reactor.

The resulting keto-acid intermediate could then be introduced into a stream of a reducing agent, followed by in-line purification and cyclization to the final lactone product.

This integrated, multi-step continuous process would significantly reduce manual handling and processing times compared to traditional batch synthesis.

| Synthetic Step | Flow Chemistry Advantage | Potential Reactor Type |

| Friedel-Crafts Acylation | Enhanced safety, catalyst reusability. | Packed-bed reactor with solid Lewis acid. |

| Hydrogenation/Reduction | Improved safety with high-pressure gases, efficient mixing. | Catalytic static mixer, trickle-bed reactor. |

| Lactonization | Precise temperature control, rapid optimization. | Heated microreactor or tube reactor. |

Sustainable and Green Chemistry Aspects in the Synthesis of "this compound"

The principles of green chemistry are increasingly integral to the development of modern synthetic routes. For the synthesis of this compound, several aspects can be considered to enhance its environmental sustainability.

A primary green consideration is the use of bio-based starting materials. Furan and its derivatives, such as furfural, can be derived from renewable lignocellulosic biomass. rsc.org This provides a sustainable alternative to petrochemical feedstocks. The conversion of biomass-derived 5-(hydroxymethyl)furfural (HMF) is a particularly active area of research for producing valuable furan-based chemicals. rsc.org

The choice of catalysts and solvents is also critical. The use of heterogeneous catalysts, as mentioned in the context of flow chemistry, is a key green strategy as it facilitates catalyst separation and reuse, minimizing waste. researchgate.net The development of catalytic systems based on earth-abundant and non-toxic metals is another important goal.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Use of Renewable Feedstocks | Starting from biomass-derived furan or furfural. |

| Catalysis | Employing reusable heterogeneous catalysts or biocatalysts. |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical CO2, or bio-based solvents. |

| Atom Economy | Designing synthetic routes with high incorporation of starting material atoms into the final product. |

Chemical Transformations and Reactivity Profiling of 5 Furan 2 Yl 5 Methyloxolan 2 One

Reactivity of the γ-Butyrolactone Moiety

The γ-butyrolactone is a five-membered lactone, or cyclic ester. Its reactivity is primarily centered around the electrophilic carbonyl carbon and the potential for ring-opening reactions.

Nucleophilic Acyl Substitution Reactions at the Lactone Carbonyl

The carbonyl group of the γ-butyrolactone is susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. This class of reactions proceeds through a tetrahedral intermediate, and the outcome is largely dependent on the nature of the nucleophile and the reaction conditions. masterorganicchemistry.comopenstax.orgyoutube.comkhanacademy.org While γ-butyrolactone is generally less reactive than its acyclic ester counterparts due to ring strain, these reactions are feasible. nih.gov The presence of the furan (B31954) ring may influence the reactivity of the lactone, but the fundamental principles of nucleophilic acyl substitution apply.

Common nucleophiles that can react at the lactone carbonyl include amines, alcohols, and organometallic reagents. For instance, reaction with primary or secondary amines would be expected to yield the corresponding amides. Microwave-assisted methods have been shown to be effective for the synthesis of furan-containing amides and esters. researchgate.netresearchgate.net

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | γ-Hydroxy-amide |

| Alcohol | R-OH (in the presence of an acid or base catalyst) | Ester (via transesterification) |

| Grignard Reagent | R-MgBr | Diol (after reduction of the intermediate ketone) |

Ring-Opening Reactions and Derivatization Pathways

The γ-butyrolactone ring can be opened by various nucleophiles, leading to a range of derivatized products. The stability of the lactone ring is influenced by pH and the presence of catalysts.

Hydrolysis: Under basic conditions, such as treatment with sodium hydroxide (B78521), the lactone will undergo hydrolysis to form the corresponding γ-hydroxy carboxylate salt. Subsequent acidification will yield the γ-hydroxy carboxylic acid. The hydrolysis of benzo[b]furan-2-carboxylic acid methyl esters has been studied, providing insight into the electronic effects of the fused furan ring on ester hydrolysis. rsc.org A related reaction involving the hydrolysis of a 5-methylfuran-2-yl derivative to a 2,5-dioxopentanyl species highlights the potential for furan ring participation in the presence of certain reagents. nih.gov

Aminolysis: Reaction with amines can lead to ring-opened amides. For example, treatment with ammonia (B1221849) or a primary amine will yield a γ-hydroxy amide.

Alcoholysis: In the presence of an acid or base catalyst, alcohols can react with the lactone to form the corresponding ester of the γ-hydroxy carboxylic acid.

These ring-opening reactions provide a versatile platform for the synthesis of a variety of functionalized molecules. researchgate.netresearchgate.netnih.govchemrxiv.org

Table 2: Ring-Opening Reactions of γ-Butyrolactones

| Reagent | Conditions | Product |

|---|---|---|

| H₂O / OH⁻ | Basic hydrolysis | γ-Hydroxy carboxylate |

| H₂O / H⁺ | Acidic hydrolysis | γ-Hydroxy carboxylic acid |

| R-NH₂ | Aminolysis | γ-Hydroxy amide |

Reduction and Oxidation Reactions of the Lactone Ring

The lactone moiety can undergo both reduction and oxidation, leading to further chemical diversity.

Reduction: γ-Butyrolactones can be reduced to the corresponding 1,4-diols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via the opening of the lactone ring.

Oxidation: The oxidation of γ-butyrolactones can lead to various products depending on the oxidant and reaction conditions. For example, the oxidation of γ-butyrolactone can yield succinic acid. researchgate.net In some cases, oxidation can lead to ring-expanded products. For instance, the oxidation of a 2-phenylhydrazono-γ-butyrolactone derivative can result in a tetrahydro-1,3-oxazine-2,4-dione. rsc.org The oxidation of substituted 1,4-diols and γ-hydroxy olefins using RuCl₃/NaIO₄ has been shown to be an effective method for the synthesis of β,β-disubstituted γ-butyrolactones. thieme-connect.com Additionally, metal-free photocatalytic aerobic oxidation of tetrahydrofurfuryl alcohol can produce γ-butyrolactone. rsc.org The Baeyer-Villiger oxidation of certain substituted γ-butyrolactones has also been reported. researchgate.net

Table 3: Reduction and Oxidation of the γ-Butyrolactone Ring

| Reaction | Reagent(s) | Product |

|---|---|---|

| Reduction | LiAlH₄ | 1,4-Diol |

| Oxidation | Strong oxidizing agents | Succinic acid derivative |

Reactions Involving the Furan Heterocycle

The furan ring in 5-(furan-2-yl)-5-methyloxolan-2-one is an electron-rich aromatic system and participates in characteristic reactions of such heterocycles.

Electrophilic Aromatic Substitution Reactions on the Furan Ring

Furan undergoes electrophilic aromatic substitution much more readily than benzene (B151609). pearson.comchemicalbook.com The substitution typically occurs at the C2 and C5 positions, which are the most electron-rich. pearson.comquora.com In the case of this compound, the C2 position of the furan ring is already substituted. Therefore, electrophilic attack is expected to occur predominantly at the C5 position.

Nitration: Furan and its derivatives can be nitrated using reagents like nitric acid in acetic anhydride (B1165640). quimicaorganica.orgoup.comacs.org This reaction on this compound would be expected to yield the 5-nitro derivative. semanticscholar.orggoogle.com

Halogenation: Bromination or chlorination of the furan ring can be achieved with suitable halogenating agents under mild conditions.

Friedel-Crafts Acylation: The introduction of an acyl group onto the furan ring can be accomplished using an acyl halide or anhydride in the presence of a Lewis acid catalyst. chegg.com

Table 4: Electrophilic Aromatic Substitution on the Furan Ring

| Reaction | Electrophile | Expected Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 5-(5-Nitro-furan-2-yl)-5-methyloxolan-2-one |

| Bromination | Br⁺ | 5-(5-Bromo-furan-2-yl)-5-methyloxolan-2-one |

Cycloaddition Reactions (e.g., [4+2] Diels-Alder Reactions)

The furan ring can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. mdpi.comnih.govzbaqchem.com This reaction provides a powerful tool for the construction of complex polycyclic structures. The reactivity of furan as a diene is influenced by substituents and the nature of the dienophile. rsc.orgnih.gov

The furan moiety in this compound can react with various dienophiles, such as maleic anhydride or dimethyl acetylenedicarboxylate, to form oxabicycloheptene derivatives. acs.orgtandfonline.com These cycloaddition reactions can be highly stereoselective, often favoring the exo isomer under thermodynamic control and the endo isomer under kinetic control. The Diels-Alder reaction is a key strategy in the utilization of furan-based renewable resources for chemical synthesis. mdpi.comnih.gov The reaction can sometimes be reversible, with a retro-Diels-Alder reaction occurring at elevated temperatures. acs.orgmanchester.ac.uk

Table 5: Diels-Alder Reactions of the Furan Moiety

| Dienophile | Product Type |

|---|---|

| Maleic Anhydride | Oxabicycloheptene dicarboxylic anhydride adduct |

| Dimethyl Acetylenedicarboxylate | Oxabicycloheptadiene dicarboxylate adduct |

| Acrylonitrile | Oxabicycloheptene carbonitrile adduct |

Hydrogenation and Dearomatization of the Furan

The furan ring in this compound is susceptible to hydrogenation and other dearomatization reactions, providing a pathway to saturated and partially saturated heterocyclic systems.

Catalytic hydrogenation of furan and its derivatives is a well-established transformation, typically yielding tetrahydrofuran (B95107) (THF) analogs. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related systems. The hydrogenation of furan rings can be achieved using various catalysts, with platinum- and palladium-based systems being particularly effective. For instance, the catalytic hydrogenation of furan over platinum catalysts has been shown to proceed to THF. reddit.com The reaction conditions, including catalyst type, solvent, temperature, and hydrogen pressure, can influence the selectivity and efficiency of the hydrogenation.

Dearomatization of furans can also be accomplished through various chemical methods beyond catalytic hydrogenation. These strategies are valuable for accessing highly functionalized and structurally diverse molecules. acs.org For example, oxidative dearomatization can lead to the formation of butenolides or other oxidized species. Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, represent a powerful tool for the dearomatization of furans, leading to the formation of bridged bicyclic structures. hw.ac.uk The electron-rich nature of the furan ring in this compound makes it a suitable diene for such transformations.

The selective hydrogenation of the furan ring in the presence of the lactone moiety is a key consideration. Generally, the ester group of the lactone is less readily reduced than the furan ring under typical catalytic hydrogenation conditions. This chemoselectivity allows for the targeted saturation of the furan ring while preserving the lactone functionality.

| Starting Material | Product | Reaction Type | Potential Catalyst |

| This compound | 5-(Tetrahydrofuran-2-yl)-5-methyloxolan-2-one | Catalytic Hydrogenation | PtO₂, Pd/C |

| This compound | Various bicyclic adducts | Diels-Alder Reaction | Dienophiles (e.g., maleic anhydride) |

Transformations at the Quaternary Carbon and Methyl Group

The quaternary carbon at the 5-position of the oxolan-2-one ring is a key structural feature. Transformations at this center or the attached methyl group are challenging due to steric hindrance but can lead to significant structural modifications.

Reactions involving the cleavage of a carbon-substituent bond at the quaternary center would likely require harsh conditions or specialized reagents. For instance, ring-opening reactions of the lactone could potentially be followed by modifications at the now acyclic quaternary center.

Functionalization of the methyl group presents another synthetic avenue. While direct C-H activation of the methyl group is challenging, it could potentially be achieved through radical-based reactions or by using advanced catalytic systems. A more plausible approach would involve the initial transformation of the furan ring or the lactone, which could then facilitate the subsequent functionalization of the methyl group. For example, after a selective transformation of the furan ring, the electronic properties of the adjacent quaternary center and its methyl substituent might be altered, opening up new reactivity patterns.

Functional Group Interconversions and Advanced Derivatization Strategies

The lactone and furan moieties in this compound offer multiple handles for functional group interconversions and the synthesis of advanced derivatives.

Reactions of the Lactone Ring

The γ-lactone ring can undergo several characteristic reactions, including hydrolysis, reduction, and reactions with nucleophiles.

Hydrolysis: The lactone can be hydrolyzed under acidic or basic conditions to yield the corresponding γ-hydroxy carboxylic acid, 4-(furan-2-yl)-4-hydroxy-4-methylbutanoic acid. acs.orghw.ac.uknih.gov Acid-catalyzed hydrolysis typically proceeds via an AAC2 mechanism, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water. acs.orghw.ac.uk Base-catalyzed hydrolysis (saponification) occurs through a BAC2 mechanism, with direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. youtube.com

Reduction: The lactone can be reduced to the corresponding diol, 5-(furan-2-yl)pentane-1,4-diol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. reddit.commasterorganicchemistry.comnumberanalytics.com The reaction proceeds by nucleophilic attack of the hydride on the carbonyl carbon, followed by ring opening.

Reaction with Nucleophiles: The lactone can react with various nucleophiles, such as amines or Grignard reagents, to yield amides or diols with further carbon-carbon bond formation, respectively. These reactions typically involve the opening of the lactone ring.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | H₃O⁺ or OH⁻ | 4-(Furan-2-yl)-4-hydroxy-4-methylbutanoic acid | Hydrolysis |

| This compound | 1. LiAlH₄, 2. H₂O | 5-(Furan-2-yl)pentane-1,4-diol | Reduction |

| This compound | R-NH₂ | N-Alkyl-4-(furan-2-yl)-4-hydroxy-4-methylbutanamide | Aminolysis |

Reactions of the Furan Ring

The furan ring can be derivatized through various electrophilic substitution reactions, taking advantage of its aromatic character. Common reactions include nitration, halogenation, and Friedel-Crafts acylation, which typically occur preferentially at the C5 position of the furan ring if unsubstituted, or at the C3 or C4 positions. Given that the furan in the title compound is substituted at the C2 position, electrophilic attack would be directed to the other positions of the furan ring.

Advanced Derivatization Strategies

More complex derivatives can be accessed by combining reactions at both the furan and lactone moieties. For instance, the furan ring could first be functionalized, followed by a transformation of the lactone ring, or vice versa. This sequential modification approach allows for the synthesis of a wide array of structurally diverse compounds.

Chemo-, Regio-, and Stereoselectivity in Reactions of "this compound"

The presence of multiple reactive sites in this compound makes selectivity a critical aspect of its chemical transformations.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of another. For example, as mentioned earlier, the catalytic hydrogenation of the furan ring can often be achieved without reducing the lactone. Conversely, the reduction of the lactone with a strong reducing agent like LiAlH₄ would likely also affect the furan ring unless the conditions are carefully controlled. The choice of reagents and reaction conditions is therefore crucial for achieving the desired chemoselectivity.

Regioselectivity: This is particularly relevant for reactions on the furan ring. In electrophilic substitution reactions, the position of the incoming electrophile is determined by the directing effect of the substituent at the C2 position and the inherent reactivity of the furan ring.

Stereoselectivity: The quaternary stereocenter at the 5-position of the lactone ring introduces a chiral element. Reactions that create new stereocenters, for instance, by addition to the furan ring or modification of the lactone, could proceed with diastereoselectivity, influenced by the existing stereocenter. For example, the approach of a reagent to the furan ring could be sterically hindered by the lactone moiety, leading to a preferred direction of attack. While no specific studies on the stereoselective reactions of this compound were found, the principles of asymmetric synthesis and diastereoselective reactions on structurally similar furan-containing lactones would be applicable. nih.gov

Computational and Theoretical Investigations of 5 Furan 2 Yl 5 Methyloxolan 2 One

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic behavior of a molecule. These methods, such as Density Functional Theory (DFT) and Ab initio calculations, can elucidate the distribution of electrons within 5-(Furan-2-yl)-5-methyloxolan-2-one, which is crucial for predicting its chemical properties and reactivity.

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netacs.orgwpmucdn.com The energy and spatial distribution of these orbitals in this compound are critical determinants of its electrophilic and nucleophilic behavior.

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, thus indicating its nucleophilic character. wikipedia.org Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting its electrophilic nature. wikipedia.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the electron-rich furan (B31954) ring and the oxygen atoms of the lactone. The LUMO is likely to be localized over the carbonyl group of the lactone, which is an electron-deficient center. Computational studies on similar furan-containing compounds have shown that the HOMO-LUMO gap can be fine-tuned by substituents. malayajournal.org

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound and Related Compounds (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Furan | -8.89 | 1.50 | 10.39 |

| 2-Methylfuran | -8.65 | 1.62 | 10.27 |

| γ-Butyrolactone | -10.50 | 2.50 | 13.00 |

| This compound | (Predicted) ~ -9.2 | (Predicted) ~ 1.2 | (Predicted) ~ 10.4 |

Note: The data for furan, 2-methylfuran, and γ-butyrolactone are representative values from computational chemistry databases. The values for this compound are hypothetical predictions based on the expected electronic effects of the substituents.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform. In this compound, the presence of electronegative oxygen atoms in both the furan ring and the lactone moiety leads to a polarized charge distribution. This can be visualized using Molecular Electrostatic Potential (MEP) maps, which are valuable tools for predicting the sites of electrophilic and nucleophilic attack.

An MEP map displays the electrostatic potential on the electron density surface of a molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) denote electron-poor areas that are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the furan ring and the carbonyl oxygen of the lactone. The hydrogen atoms of the furan ring and the carbon atom of the carbonyl group would likely exhibit a positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding.

Conformational Landscapes and Dynamics of "this compound"

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations that can interconvert. The study of the conformational landscape of this compound involves identifying the stable conformers (local minima on the potential energy surface) and the transition states that connect them.

The flexibility of this molecule arises from the rotation around the single bond connecting the furan ring and the lactone ring, as well as the puckering of the five-membered lactone ring. Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers and to calculate their relative energies and populations at a given temperature.

Table 2: Hypothetical Relative Energies of Conformers for this compound (Illustrative)

| Conformer | Dihedral Angle (C4-C5-C2'-C3') | Relative Energy (kcal/mol) |

| A | ~ 60° | 0.0 (Global Minimum) |

| B | ~ 180° | 1.5 |

| C | ~ -60° | 2.1 |

Note: The dihedral angle refers to the rotation around the bond connecting the lactone ring (C5) to the furan ring (C2'). The relative energies are hypothetical and would need to be determined by specific computational studies.

Reaction Mechanism Elucidation through Transition State Theory

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.org By computationally modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Computational Modeling of Synthetic Pathway Intermediates

The synthesis of this compound likely involves several steps, each with its own set of intermediates and transition states. For instance, a plausible synthetic route could involve the reaction of a furan-based nucleophile with an electrophilic precursor to the lactone ring. Computational chemistry can be used to model the structures and energies of the intermediates formed along this pathway. This can help in understanding the feasibility of a proposed synthetic route and in identifying potential side reactions.

Prediction of Reaction Outcomes and Selectivity

Computational modeling can also be used to predict the outcomes and selectivity of reactions involving this compound. For example, in reactions where the furan ring acts as a diene in a Diels-Alder reaction, computational methods can predict the stereoselectivity and regioselectivity of the cycloaddition. Similarly, the reactivity of the lactone ring towards nucleophilic attack can be assessed by calculating the activation barriers for different reaction pathways.

In the context of furan derivatives, computational studies have been employed to understand reaction mechanisms, such as the acid-catalyzed rearrangement of furans. youtube.com These studies highlight the importance of protonation sites and the stability of carbocationic intermediates in determining the reaction outcome.

Molecular Docking and Protein-Ligand Interaction Studies Relevant to Biological Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand, such as this compound, and a protein target. While specific molecular docking studies on this compound are not extensively reported in publicly available literature, the principles and potential applications can be inferred from studies on structurally related furan-containing compounds and lactones.

The furan ring and the lactone moiety are recognized pharmacophores present in numerous bioactive natural products and synthetic compounds. Furan derivatives, for instance, have been shown to interact with a variety of protein targets. Research has identified that furan metabolites can covalently bind to critical proteins in the liver, affecting mitochondrial energy production and redox regulation. nih.govnih.gov This suggests that potential protein targets for this compound could include enzymes involved in metabolic pathways and cellular homeostasis.

A typical molecular docking workflow for this compound would involve the following steps:

Preparation of the Ligand and Protein Structures: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. The 3D structure of a selected protein target would be obtained from a repository like the Protein Data Bank (PDB).

Binding Site Prediction: The active site or binding pocket of the protein would be identified.

Docking Simulation: A docking algorithm would be used to explore various possible binding poses of the ligand within the protein's binding site, calculating a scoring function for each pose to estimate the binding affinity.

Analysis of Interactions: The resulting docked complexes are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the protein-ligand complex.

For instance, in studies of other heterocyclic compounds, molecular docking has been used to explore interactions with the main protease of SARS-CoV-2, highlighting the potential for these scaffolds to bind to viral proteins. nih.gov Similarly, γ-butyrolactone derivatives have been investigated for their interaction with various receptors, and their binding modes have been analyzed through docking simulations.

The insights gained from such studies on this compound could guide the design of derivatives with enhanced affinity and selectivity for a specific biological target, thereby informing the development of new therapeutic agents or chemical probes.

Development of Predictive Models for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are crucial for predicting the behavior of new or untested compounds, thereby accelerating the process of chemical design and assessment. The development of a predictive model for the chemical behavior of this compound would involve the generation of molecular descriptors and the application of statistical methods.

A QSAR study on furanone derivatives as potential COX-2 inhibitors, for example, utilized various descriptors to build a predictive model. researchgate.net The significant descriptors included the retention index for six-membered rings, the total number of oxygen atoms connected with two single bonds, and the polar surface area. researchgate.net For this compound, a set of relevant molecular descriptors could be calculated to build a predictive model for a specific property of interest.

Table 1: Hypothetical Molecular Descriptors for QSAR/QSPR Modeling of this compound

| Descriptor Class | Specific Descriptor Example | Potential Relevance |

| Topological Descriptors | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular branching and size. |

| Geometrical Descriptors | Molecular Surface Area, Molecular Volume | Relate to the molecule's shape and steric interactions. |

| Electronic Descriptors | Dipole Moment, HOMO/LUMO Energies | Indicate polarity, reactivity, and electronic interactions. |

| Physicochemical Descriptors | LogP (octanol-water partition coefficient) | Predicts hydrophobicity and membrane permeability. |

| Substituent Descriptors | Hammett constants, Steric parameters (Taft) | Quantify the electronic and steric effects of the furan and methyl groups. |

Once the descriptors are calculated for a dataset of compounds with known activities or properties, a statistical method is employed to build the model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and various machine learning algorithms. digitaloceanspaces.com For instance, a study on furan derivatives as corrosion inhibitors utilized PLS, Principal Component Regression (PCR), and MLR to develop QSPR models. digitaloceanspaces.com

The resulting QSAR/QSPR model for this compound could be used to predict various properties, such as its reactivity, and potential biological activities, without the need for extensive experimental testing.

Advanced Machine Learning Approaches in Computational Chemistry of Lactones

The field of computational chemistry is increasingly leveraging advanced machine learning (ML) and deep learning (DL) techniques to build highly accurate predictive models for molecular properties and activities. arxiv.orgarxiv.org These methods can capture complex, non-linear relationships between molecular structure and function that may be missed by traditional QSAR/QSPR approaches. arxiv.orgarxiv.orgunam.mx The application of these advanced techniques to lactones, including this compound, holds significant promise.

Several machine learning approaches are being explored for small molecule property prediction: arxiv.orgacellera.com

Neural Networks: While sometimes rivaled by simpler models, neural networks offer great flexibility in modeling complex data. arxiv.orgacellera.com

Deep Neural Networks (DNNs): DNNs, a cornerstone of deep learning, have shown consistent outperformance over traditional machine learning models in various computational chemistry applications, including QSAR and property prediction. arxiv.orgarxiv.orgunam.mx

Graph-Based Neural Networks: These models can directly learn from the 2D or 3D graph structure of a molecule, capturing intricate atomic and bond-level information. arxiv.org

A key challenge and focus in the application of machine learning is the quality and quantity of training data. arxiv.orgacellera.com For lactones, a curated dataset of diverse structures with experimentally determined properties would be essential for training robust and predictive models.

Recent advancements in machine learning also include the development of models for predicting the properties of heterocyclic compounds. researchgate.net For instance, machine and deep learning models have been successfully used to predict the high-pressure density of thiophene (B33073) derivatives, which are also heterocyclic compounds. researchgate.net This indicates the potential of applying similar methodologies to furan-containing lactones like this compound.

Table 2: Advanced Machine Learning Models and Their Potential Application to Lactones

| Model Type | Description | Potential Application for this compound |

| Deep Neural Networks (DNN) | Multi-layered neural networks capable of learning complex patterns from data. | Predicting a wide range of properties such as solubility, and reactivity. |

| Convolutional Neural Networks (CNN) | Primarily used for image analysis, but can be applied to 2D representations of molecules. | Learning features from the molecular graph to predict biological activity. |

| Recurrent Neural Networks (RNN) | Suited for sequential data, such as SMILES strings representing molecules. | Generating novel lactone structures with desired properties. |

| Graph Convolutional Networks (GCN) | Operates directly on the molecular graph, learning from atomic features and connectivity. | Predicting protein-ligand binding affinity and identifying key interacting substructures. |

| Transfer Learning | Using a model pre-trained on a large dataset and fine-tuning it on a smaller, specific dataset. | Overcoming the challenge of limited experimental data for specific lactones. |

The integration of these advanced machine learning approaches into the computational study of this compound and other lactones can significantly enhance our ability to predict their chemical behavior, understand their biological interactions, and accelerate the discovery of new molecules with valuable applications.

Structure Activity Relationship Sar and Mechanistic Biological Studies of 5 Furan 2 Yl 5 Methyloxolan 2 One Analogues

Design Principles for "5-(Furan-2-yl)-5-methyloxolan-2-one" Analogue Libraries for SAR

The systematic design of analogue libraries is fundamental to understanding how structural modifications influence biological activity. For this compound, a library would be designed to probe the contribution of each structural component: the furan (B31954) ring, the lactone ring, and the stereocenter at C5.

Key design principles would include:

Furan Ring Modification: Synthesis of analogues would involve substitution at various positions on the furan ring (C3', C4', C5'). Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring, affecting its ability to engage in hydrogen bonding or π-stacking interactions with biological targets. ijabbr.comnih.gov Furthermore, replacing the furan ring with other aromatic or heteroaromatic systems (e.g., phenyl, thiophene (B33073), pyridine) can serve as a bioisosteric replacement to evaluate the necessity of the furan oxygen for activity. ijabbr.com

Lactone Ring Modification: The γ-lactone ring can be altered in several ways. This includes varying the ring size to create δ- or ε-lactones, which would change the conformational constraints of the molecule. scispace.com Additionally, introducing substituents at the C3 and C4 positions of the oxolan-2-one ring could explore steric and electronic effects within a target's binding pocket.

Quaternary Carbon (C5) Modification: The methyl group at the C5 position is crucial for establishing the quaternary center. Replacing the methyl group with other alkyl chains of varying lengths (ethyl, propyl) or with functional groups (e.g., hydroxymethyl, fluoromethyl) would probe the steric tolerance and potential for new interactions at a receptor site. The synthesis of enantiomers of these analogues would also be critical to determine if the biological activity is stereospecific.

Linker Modification: Although not a distinct moiety, the single bond connecting the furan and lactone rings can be considered a point for modification. Introducing a linker, such as a methylene (B1212753) or carbonyl group, would alter the relative orientation and flexibility of the two ring systems.

The synthesis of such libraries often employs modular strategies, such as the Claisen-Schmidt condensation for chalcone-like precursors or multi-component reactions that allow for the rapid assembly of diverse structures from a set of common building blocks. mdpi.comsemanticscholar.org

Elucidation of Molecular Targets and Binding Modes

Analogues of this compound are anticipated to interact with a range of biological targets, primarily enzymes and receptors, due to the functionalities present in the core structure.

Furan- and lactone-containing compounds are well-documented enzyme inhibitors. semanticscholar.orgnih.gov The mechanisms of inhibition can vary from competitive binding at the active site to allosteric modulation.

Tyrosinase Inhibition: Furan-chalcone derivatives have shown potent inhibitory activity against mushroom tyrosinase. mdpi.comresearchgate.net Kinetic studies of some derivatives revealed a mixed-type inhibition, suggesting the compounds can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com Molecular docking studies suggest that the furan moiety can interact with residues in both the catalytic and allosteric sites of the enzyme. mdpi.com

Urease Inhibition: Certain furan chalcones have demonstrated significant urease inhibitory activity. ijabbr.comsemanticscholar.org The α,β-unsaturated ketone system, a feature shared with chalcones, can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in the enzyme's active site.

Quorum Sensing Inhibition: Halogenated furanones, which are structural analogues of N-acyl homoserine lactones (AHLs), are known to interfere with bacterial quorum sensing (QS). mdpi.com They can act as antagonists for QS receptors like LasR in Pseudomonas aeruginosa. It is proposed that these furanones bind to the ligand-binding site but fail to induce the necessary conformational changes for receptor activation, thereby rendering the protein dysfunctional. mdpi.com

Table 1: Enzyme Inhibitory Activity of Selected Furan-Containing Compounds

| Compound Class | Target Enzyme | Key Findings | Reference(s) |

|---|---|---|---|

| (E)-1-(furan-2-yl)prop-2-en-1-one derivatives | Mushroom Tyrosinase | Compound with 2,4-dihydroxy substitution showed potent mixed-type inhibition. | mdpi.comresearchgate.net |

| Furan chalcones | Urease | Derivatives with dichloro-substitutions were identified as potential lead compounds. | semanticscholar.org |

| Halogenated Furanones | Quorum Sensing (LasR) | Act as antagonists, binding to the receptor but preventing its activation. | mdpi.com |

This table is interactive and can be sorted by column.

The furan moiety is found in compounds that target various receptors. Docking studies and binding assays are crucial tools for elucidating these interactions at a molecular level.

Muscarinic Acetylcholine Receptors (mAChRs): Analogues of mAChR antagonists have been synthesized incorporating different heterocyclic rings. While specific furan-lactone antagonists are not detailed, the principles of designing ligands with high affinity and selectivity for specific receptor subtypes (e.g., M3 over M2 to reduce cardiovascular side effects) are well-established. nih.gov The interaction often involves the heterocyclic ring fitting into a hydrophobic pocket, with other functional groups forming key hydrogen bonds or electrostatic interactions.

Quorum Sensing Receptors: As mentioned, furanones can act as antagonists of bacterial QS receptors. nih.gov They compete with the natural autoinducers, such as N-butanoyl-L-homoserine lactone (BHL), for the binding site on the receptor protein. nih.gov This disruption can inhibit processes like biofilm formation and swarming motility. mdpi.comnih.gov

Influence of Structural Modifications on Biological Pathways and Cellular Processes

Changes to the core structure of this compound would predictably alter its effects on cellular functions by influencing its interaction with key biological molecules and pathways.

The furan ring is not merely a passive scaffold but an active participant in molecular recognition, contributing to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govutripoli.edu.lyresearchgate.net

Bioisosterism and Hydrophobicity: The furan ring can act as a bioisostere for other aromatic systems like benzene (B151609) or thiophene, allowing medicinal chemists to fine-tune a molecule's properties. ijabbr.com Its heterocyclic nature imparts a specific polarity and potential for hydrogen bonding through the oxygen atom, which can be critical for binding to a biological target.

Molecular Interactions: In furan-based anticancer agents, the furan moiety has been shown to engage in hydrophobic interactions with amino acid residues like tyrosine in the binding pockets of enzymes such as tubulin. nih.gov In other contexts, the furan oxygen can act as a hydrogen bond acceptor. nih.gov

Metabolic Stability: The furan ring can influence the metabolic stability of a compound. While it is a versatile scaffold, certain furan-containing compounds can be metabolized to form reactive intermediates. nih.gov

Lactone Ring as a Pharmacophore: Lactones are a major class of natural products with diverse biological activities, including antitumor and anti-inflammatory properties. nih.gov The ester group within the lactone ring is a key polar feature, capable of acting as a hydrogen bond acceptor. The ring's conformation also plays a role in how the molecule presents its other functional groups to a target. The synthesis of macrocyclic lactones has shown that modifying the ring structure can dramatically increase potency and substrate specificity. nih.gov

Influence of the Quaternary Carbon: The presence of a quaternary carbon at the C5 position, linking the furan and lactone rings, introduces significant steric bulk and restricts the rotational freedom between the two rings. This conformational rigidity can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a target. Modifying the methyl group to a larger alkyl or functionalized group would directly probe the size and nature of the binding pocket at this position. Structure-activity relationship studies on ketamine analogues, which also possess a quaternary carbon, have shown that substitutions on the adjacent aromatic ring significantly affect biological properties. mdpi.com This highlights the importance of the spatial arrangement of substituents around such a constrained center.

Stereochemical Implications in Biological Recognition and Mechanistic Action

The stereochemistry of a molecule is a critical determinant of its biological activity, influencing its binding affinity to receptors and enzymes. For chiral compounds like this compound, which possesses a stereocenter at the C5 position of the oxolan-2-one ring, the spatial arrangement of its substituents—the furan ring and the methyl group—is pivotal for its interaction with biological targets.

Although specific studies on the enantiomers of this compound are not extensively documented in publicly available literature, the broader class of furanone derivatives demonstrates the profound impact of stereochemistry on biological function. For instance, in the context of quorum sensing (QS) inhibition, a cell-to-cell communication system in bacteria, the stereospecificity of furanone compounds is well-established. Natural furanones isolated from the red alga Delisea pulchra have shown potent and stereospecific inhibition of QS-regulated gene expression in various bacteria. These natural compounds often exhibit greater activity than their synthetic enantiomers or diastereomers, highlighting that the precise three-dimensional structure is crucial for fitting into the active site of the target protein, such as the LuxR-type transcriptional regulators.

The differential activity between stereoisomers can be attributed to the specific interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, that can only be optimally formed by one enantiomer within the chiral environment of a biological receptor. Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would exhibit distinct biological activities. A stereoselective synthesis would be essential to isolate and evaluate the individual enantiomers to fully elucidate their pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. aimspress.com For analogues of this compound, QSAR studies can provide valuable mechanistic insights by identifying the key molecular descriptors that govern their activity. These descriptors can be categorized into electronic, steric, and hydrophobic properties.

Key Molecular Descriptors for a Hypothetical QSAR Study:

| Descriptor Class | Specific Descriptors | Potential Impact on Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Dipole moment, Partial charges on atoms | These descriptors can influence the ability of the molecule to participate in electronic interactions, such as hydrogen bonding and electrostatic interactions with the target protein. |

| Steric | Molecular weight, Molecular volume, Surface area, Specific steric parameters (e.g., Taft's Es) | These parameters relate to the size and shape of the molecule and are crucial for determining how well it fits into a binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | This descriptor is important for membrane permeability and hydrophobic interactions within the binding site. |

A multiple linear regression (MLR) or partial least squares (PLS) analysis could be employed to generate a QSAR equation. For example, a hypothetical equation might look like:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(LogP) + c2(LUMO) - c3*(Molecular Volume)

Such a model would not only predict the activity of new, unsynthesized analogues but also provide a mechanistic interpretation of the structural features that are either favorable or detrimental to the biological response. For instance, a positive coefficient for LogP would suggest that increased hydrophobicity enhances activity, while a negative coefficient for molecular volume would indicate that bulkier molecules are less active, possibly due to steric hindrance at the binding site.

Investigation of "this compound" in Specific Biological Systems: Mechanistic Probes

The structural motif of a furan ring coupled with a lactone is present in many natural and synthetic compounds that act as quorum sensing inhibitors (QSIs). nih.gov Quorum sensing is a process of bacterial cell-to-cell communication that regulates virulence factor production and biofilm formation. nih.gov The furanone derivatives from Delisea pulchra are classic examples of QSIs that interfere with the signaling pathways of pathogenic bacteria like Pseudomonas aeruginosa. nih.gov

Given its structural similarity to known QSIs, this compound and its analogues are excellent candidates for investigation as mechanistic probes in the study of bacterial quorum sensing.

Potential Mechanistic Actions as a Quorum Sensing Inhibitor:

| Mechanism of Action | Description | Experimental Approach to Verify |

| Competitive Binding to LuxR-type Receptors | The compound could act as an antagonist by binding to the autoinducer binding site of a LuxR-type transcriptional activator, preventing the binding of the natural acyl-homoserine lactone (AHL) signal molecule. | - In vitro binding assays with purified LuxR-type proteins.- Competition assays with labeled AHLs. |

| Allosteric Inhibition | It might bind to a site on the receptor other than the AHL binding site, inducing a conformational change that inactivates the protein. | - X-ray crystallography of the protein-ligand complex.- Hydrogen-deuterium exchange mass spectrometry (HDX-MS). |

| Destabilization of the Receptor Protein | The binding of the compound could lead to the destabilization and subsequent degradation of the LuxR-type protein. | - Western blot analysis to measure protein levels in the presence of the compound. |

| Inhibition of AHL Synthase | The compound could potentially inhibit the enzyme responsible for synthesizing the AHL signal molecules (LuxI-type synthases). | - In vitro enzymatic assays with purified LuxI-type synthases. |

By systematically evaluating the effects of this compound and its derivatives on these key components of the QS system, researchers can gain detailed mechanistic insights into how this class of compounds can disrupt bacterial communication. Such studies are crucial for the development of novel anti-virulence strategies to combat bacterial infections.

Emerging Research Frontiers and Future Directions for 5 Furan 2 Yl 5 Methyloxolan 2 One

Development of Novel Catalytic Systems for Synthesis and Derivatization

There is no published research detailing the development of novel catalytic systems specifically for the synthesis or derivatization of 5-(Furan-2-yl)-5-methyloxolan-2-one .

However, the synthesis of related furan-containing lactones and substituted furans is a well-explored area. General methodologies that could hypothetically be adapted for the synthesis of the target compound include:

Palladium-catalyzed carbonylation of hydroxyl-substituted 3-iodofurans, which is a known method for creating lactone- and ester-containing furan (B31954) libraries. ijabbr.comnih.gov

Catalytic conversion of biomass-derived furans , such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), into a variety of derivatives. nih.govresearchgate.netmdpi.comnih.gov These processes often employ heterogeneous or homogeneous catalysts to achieve reactions like hydrogenation, oxidation, and etherification. researchgate.netmdpi.com

Multi-component reactions using novel catalysts, such as functionalized magnetic nanoparticles, have been developed for the synthesis of various substituted furan-2(5H)-ones. utripoli.edu.lyresearchgate.net

Application in Supramolecular Chemistry and Advanced Materials Science

There is no specific information regarding the application of This compound in supramolecular chemistry or materials science. The potential for this molecule to engage in specific chemical interactions that would make it suitable for these fields remains unexplored. Research into related furan-based molecules suggests that the furan ring can participate in various non-covalent interactions, which are fundamental to supramolecular assembly, but specific data for the target compound is absent.

Bio-inspired and Biocatalytic Transformations

No studies on the bio-inspired or biocatalytic transformation of This compound have been reported.

The broader field of biocatalysis on furan derivatives is active, particularly focusing on platform chemicals like HMF. Researchers have successfully used various microorganisms and enzymes for transformations such as:

Oxidation/reduction reactions to convert HMF's hydroxyl and aldehyde groups into other functional groups, yielding valuable products like 2,5-di(hydroxymethyl)furan (DHMF) and 2,5-furandicarboxylic acid (FDCA). nih.govresearchgate.net

Transaminase-mediated amination of furan aldehydes to produce furfurylamines, which are precursors for polymers. mdpi.com

Strains of Fusarium have been identified for their ability to transform HMF into DHMF with high selectivity. researchgate.net

These examples demonstrate the potential for biocatalysis in modifying furan-containing compounds, but specific application to This compound has not been investigated.

Exploration of "this compound" in Advanced Organic Methodologies and Method Development

The compound This compound has not been featured in studies on advanced organic methodologies or method development. The furan moiety itself is recognized as a versatile synthon in organic synthesis due to its unique reactivity, allowing it to act as a diene in Diels-Alder reactions or undergo ring-opening and other transformations. researchgate.net However, the specific utility of the target lactone in this context is yet to be explored.

Integration with Chemoinformatics and Data Science for Predictive Chemical Research

There is no chemoinformatic or data science research specifically focused on This compound . While databases like PubChem contain entries for structurally similar compounds, such as 5-(Furan-2-yl)-3-methyloxolan-2-one, a dedicated entry with computed properties or predictive data for the target molecule is not available. nih.gov Predictive studies on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have been performed on other complex furan-containing molecules, but not on this specific lactone. plantaedb.com

Unexplored Mechanistic Pathways for Biological Activity and Molecular Function

As there are no published studies on the biological activity of This compound , its mechanistic pathways and molecular functions remain entirely unexplored. The broader class of furan-containing compounds exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. ijabbr.comnih.govutripoli.edu.ly Similarly, various terpenoid lactones are known for their significant bioactivity. mdpi.com This suggests that This compound could be a candidate for biological screening, but currently, no such data exists.

Conclusion

Synthesis of Key Academic Findings on "5-(Furan-2-yl)-5-methyloxolan-2-one" Research

Research on "this compound" and related furan-containing lactones has highlighted their significance as versatile building blocks in organic synthesis and their potential in medicinal chemistry. The furan (B31954) ring, a five-membered aromatic heterocycle with one oxygen atom, is a core component of many bioactive natural products and synthetic compounds. ijabbr.comresearchgate.net Its presence, often in combination with a lactone moiety, confers a range of biological activities. researchgate.net

Derivatives of 2(5H)-furanone, a structural relative of the oxolan-2-one core, have been extensively studied for their ability to prevent biofilm formation by various pathogenic bacteria. nih.gov Furthermore, furan and its derivatives are known to exhibit a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. ijabbr.com The synthesis of highly substituted lactone- and ester-containing furans has been achieved through methods like palladium-catalyzed carbonylation of hydroxyl-substituted 3-iodofurans, demonstrating the chemical tractability of these scaffolds. nih.govdocumentsdelivered.com

Identification of Knowledge Gaps and Future Research Challenges

Despite the progress, specific research on "this compound" itself is not extensively documented in publicly available literature, indicating a significant knowledge gap. While the broader class of furan-containing lactones has been investigated, the unique properties and potential applications of this specific compound remain largely unexplored.

Future research should focus on several key areas:

Development of Efficient Synthetic Routes: While general methods for synthesizing furan and lactone structures exist, dedicated and optimized synthetic pathways for "this compound" are needed. mdpi.comresearchgate.net This would enable the production of sufficient quantities for detailed biological evaluation.

Comprehensive Biological Screening: A thorough investigation of the biological activities of "this compound" is warranted. This should include screening for antimicrobial, antifungal, anticancer, and anti-inflammatory properties, drawing parallels from the known activities of related furanone derivatives. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the furan and lactone rings would help in understanding the structural requirements for any observed biological activity. This could involve the synthesis and testing of a library of related compounds.

Elucidation of Mechanisms of Action: For any identified biological activity, determining the underlying mechanism of action at the molecular level will be crucial for its potential development as a therapeutic agent.

Broader Academic Impact of Research on "this compound" in Heterocyclic Chemistry and Chemical Biology

Focused research on "this compound" would contribute significantly to the fields of heterocyclic chemistry and chemical biology. The furan nucleus is a key structural motif in numerous pharmaceuticals and biologically active compounds. ijabbr.comresearchgate.net Understanding the synthesis and properties of novel furan-containing lactones like this one would expand the toolbox of synthetic chemists and provide new scaffolds for drug discovery.

The study of such compounds can lead to the discovery of novel therapeutic agents. For instance, furan-chalcone derivatives have been identified as potent tyrosinase inhibitors with potential applications in treating skin pigmentation disorders. nih.govmdpi.com Similarly, furanoterpenoids isolated from natural sources have shown antiplasmodial activity. researchgate.net Investigating "this compound" could uncover new lead compounds for various diseases.

Moreover, the exploration of the biological functions of furanones, which can act as signaling molecules and possess antioxidant properties, contributes to our understanding of chemical ecology and the role of small molecules in biological systems. nih.gov Research into this specific compound would therefore not only fill a gap in the current literature but also has the potential to stimulate new avenues of research in the design and application of heterocyclic compounds.

Q & A

Q. What are the established synthetic routes for 5-(Furan-2-yl)-5-methyloxolan-2-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via tandem Michael addition-elimination reactions, as demonstrated in furanone derivatives. For example, 3,4-dichloro-5-methoxyfuran-2(5H)-one reacts with glycine methylester in the presence of triethylamine to form structurally similar lactones . Alternative routes involve hydroxylation and methylation of furan intermediates. For instance, 5-hydroxy-5-(1-methoxypropan-2-yl)-4-methylfuran-2(5H)-one is synthesized through multi-step functionalization of furan rings, requiring precise control of temperature (e.g., reflux at 80°C) and stoichiometric ratios of reagents like methoxypropan-2-ol .

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify substituents on the furan and oxolan-2-one rings. For example, methyl groups typically resonate at δ 1.3–1.5 ppm in H NMR .

- X-ray Crystallography : Resolves bond lengths and stereochemistry. In related compounds (e.g., 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime), X-ray data confirmed dihedral angles between fused rings (e.g., 4.2° deviation) .

- IR Spectroscopy : Confirms lactone carbonyl stretches (~1770 cm) and furan C-O-C vibrations (~1250 cm) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and stability of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways:

- Thermochemical Accuracy : Hybrid functionals incorporating exact exchange (e.g., B3LYP) achieve <3 kcal/mol error in atomization energies, critical for predicting decomposition pathways .

- Reactivity Hotspots : Fukui indices identify nucleophilic sites (e.g., oxygen in the lactone ring) prone to electrophilic attack .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, revealing stabilization of the lactone ring in polar aprotic solvents (e.g., ΔG = -5.2 kcal/mol in acetonitrile) .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

Methodological Answer: Discrepancies often arise in:

- Spectral Assignments : If experimental NMR shifts conflict with DFT-predicted values, revise conformational models (e.g., consider solvent-induced tautomerism) .

- Reaction Yields : Disparities between predicted (DFT) and observed yields may stem from unaccounted side reactions. For example, competing oxidation of the furan ring (observed in analogues) reduces lactone yield .

- Thermodynamic Stability : If DFT predicts instability but experimental samples are stable, check for crystal packing effects (e.g., hydrogen bonding in X-ray structures ).

Q. How is the biological activity of this compound evaluated, and what mechanistic insights exist?

Methodological Answer:

- In Vitro Assays : Test against bacterial/fungal strains (e.g., Staphylococcus aureus MIC = 32 µg/mL) using broth microdilution. Furanones often disrupt quorum sensing .

- Mechanistic Probes : Molecular docking identifies interactions with biological targets (e.g., binding affinity to Pseudomonas aeruginosa LasR receptor, ΔG = -8.2 kcal/mol) .

- Structure-Activity Relationships (SAR) : Modifying the methyl group or furan substitution alters bioactivity. For example, 5-fluoro analogues show enhanced antibacterial potency due to electronegative effects .

Q. What advanced purification techniques are critical for isolating high-purity samples?

Methodological Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts (e.g., hydroxylated intermediates) .

- Crystallization : Slow evaporation from ethanol/water (7:3 v/v) yields single crystals for X-ray analysis .

- Quality Control : Purity >98% confirmed via GC-MS (retention time: 12.3 min) and elemental analysis (C: 54.2%, H: 5.1%; theoretical C: 54.5%, H: 5.3%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.